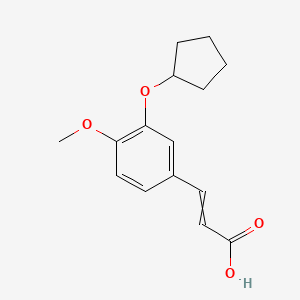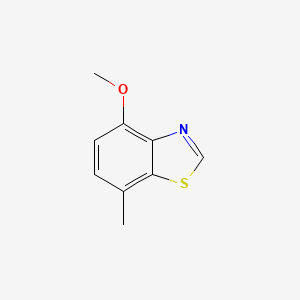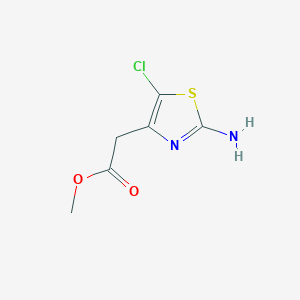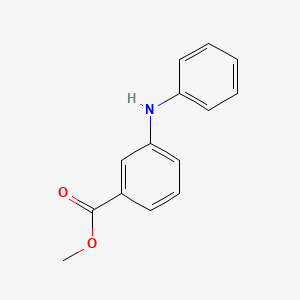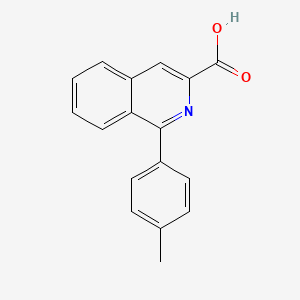
1-(p-Tolyl)isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)isoquinoline-3-carboxylic acid is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic polycyclic compounds characterized by a benzene ring fused to a pyridine ring This specific compound features a 4-methylphenyl group attached to the isoquinoline core, with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the regioselective electrophilic reactions at specific positions of the isoquinoline core, followed by subsequent conversions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(p-Tolyl)isoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial properties against plant pathogens.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity, inhibit motility, and prevent biofilm formation . The compound’s interaction with cellular components leads to morphological changes and impaired cellular functions.
Comparison with Similar Compounds
1-(4-Methylphenyl)isoquinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
Isoquinoline-3-carboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity and applications.
1-Phenylisoquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 1-(p-Tolyl)isoquinoline-3-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89242-17-1 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18-16)17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
LYBFJSVPDRRTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



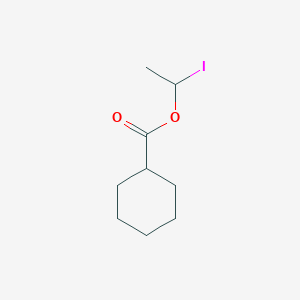
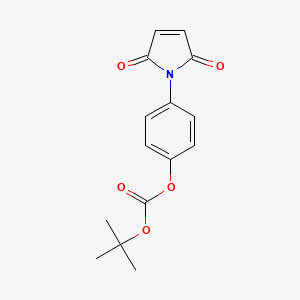
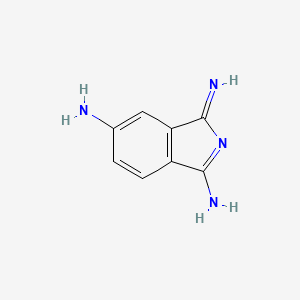
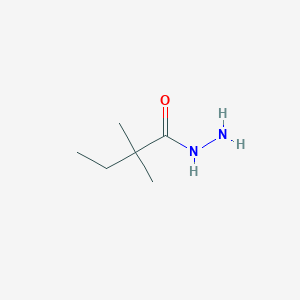

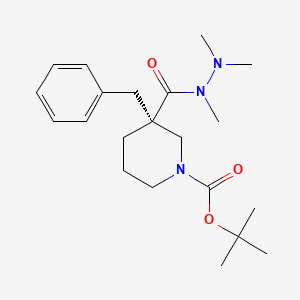
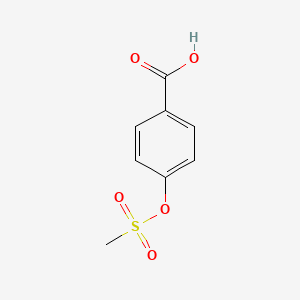
![methyl N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate](/img/structure/B8698150.png)
